molecular formula C13H12ClN3O4 B15238394 5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B15238394
M. Wt: 309.70 g/mol
InChI Key: SRLQBLNHLIDWNH-YWEYNIOJSA-N
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Description

5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound that features a pyrrole ring and a pyrimidinetrione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroacetyl chloride with a pyrrole derivative under basic conditions, followed by the reaction with 1,3-dimethylbarbituric acid. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:

Mechanism of Action

The mechanism of action for 5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The exact pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-{[4-(2-bromoacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-{[4-(2-fluoroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

The uniqueness of 5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione lies in its specific chloroacetyl group, which can undergo unique substitution reactions compared to its bromo or fluoro analogs. This makes it particularly useful in synthetic organic chemistry for the development of new compounds with tailored properties .

Properties

Molecular Formula

C13H12ClN3O4

Molecular Weight

309.70 g/mol

IUPAC Name

5-[(Z)-[4-(2-chloroacetyl)pyrrol-2-ylidene]methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C13H12ClN3O4/c1-16-11(19)9(12(20)17(2)13(16)21)4-8-3-7(6-15-8)10(18)5-14/h3-4,6,19H,5H2,1-2H3/b8-4-

InChI Key

SRLQBLNHLIDWNH-YWEYNIOJSA-N

Isomeric SMILES

CN1C(=C(C(=O)N(C1=O)C)/C=C\2/C=C(C=N2)C(=O)CCl)O

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=C2C=C(C=N2)C(=O)CCl)O

Origin of Product

United States

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